molecular formula C10H13BrN2O2 B8340834 Ethyl N-[(6-bromopyridin-2-yl)methyl]glycinate

Ethyl N-[(6-bromopyridin-2-yl)methyl]glycinate

Cat. No. B8340834
M. Wt: 273.13 g/mol
InChI Key: YDWZIBXSRURCJT-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

6-Bromopyridine-2-carbaldehyde (10 g, 53.8 mmol) and glycine ethyl ester hydrochloride (7.50 g, 53.8 mmol) were placed in a flask. Dichloroethane (220 mL) and triethylamine (7.49 mL, 53.8 mmol) were added and the reaction was stirred for 45 minutes. Sodium triacetoxyborohydride (15.95 g, 75 mmol) was added and the reaction was stirred at ambient temperature overnight. The reaction was diluted with ethyl acetate, saturated sodium bicarbonate, and saturated sodium carbonate to make the pH basic. The organic layer was separated and washed with brine. The organic layer was dried over magnesium sulfate, filtered and concentrated. The crude mixture was purified by silica gel chromatography to yield the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Quantity
7.49 mL
Type
reactant
Reaction Step Two
Quantity
15.95 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([CH:8]=O)[CH:5]=[CH:4][CH:3]=1.Cl.[CH2:11]([O:13][C:14](=[O:17])[CH2:15][NH2:16])[CH3:12].ClC(Cl)C.C(N(CC)CC)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(OCC)(=O)C.C(=O)(O)[O-].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>[Br:1][C:2]1[N:7]=[C:6]([CH2:8][NH:16][CH2:15][C:14]([O:13][CH2:11][CH3:12])=[O:17])[CH:5]=[CH:4][CH:3]=1 |f:1.2,5.6,8.9,10.11.12|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)C=O
Name
Quantity
7.5 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Step Two
Name
Quantity
220 mL
Type
reactant
Smiles
ClC(C)Cl
Name
Quantity
7.49 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
15.95 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=CC=CC(=N1)CNCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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